(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
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Description
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins play a crucial role in regulating programmed cell death or apoptosis, making them attractive targets for cancer therapy. ABT-737 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Antimicrobial and Antiparasitic Applications
Thiazolides, including nitazoxanide and its derivatives, have been found effective against a broad spectrum of pathogens, including viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Modifications of the nitazoxanide structure, such as replacing the nitro group with other functional groups or altering the positioning of methyl groups on the benzene ring, can influence the compound's activity. These modifications allow for tailored activities against specific pathogens, making thiazole derivatives versatile tools in antimicrobial and antiparasitic research (Hemphill, Müller, & Müller, 2012).
Anticancer Evaluation
Some thiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. For instance, specific 4-thiazolidinone derivatives have shown significant activity against various cancer cell lines, indicating the potential of thiazole compounds in cancer research. QSAR studies have highlighted the importance of molecular properties like shape and electronic parameters in determining the compounds' biological activities, suggesting that modifications to the thiazole core could optimize these activities (Deep et al., 2016).
Material Science and Corrosion Inhibition
Thiazole derivatives have also been studied for their applications in material science, particularly as corrosion inhibitors for metals. For example, benzothiazole derivatives have been synthesized and shown to exhibit high inhibition efficiencies against steel corrosion in acidic solutions. These inhibitors can adsorb onto metal surfaces through physical and chemical interactions, offering protection against corrosion. The study demonstrates the potential of thiazole derivatives in developing new corrosion inhibitors with enhanced stability and effectiveness (Hu et al., 2016).
properties
IUPAC Name |
N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-3-5-6-13-27-18-9-7-8-16(14-18)21(26)24-22-25(12-4-2)19-11-10-17(23)15-20(19)28-22/h4,7-11,14-15H,2-3,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFTHJVGQGSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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